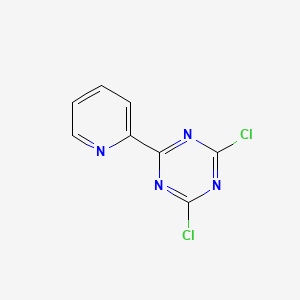
2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine is a heterocyclic compound that contains both pyridine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine typically involves the reaction of 2-chloropyridine with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential as an antimicrobial agent and as a probe for studying biological processes.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various chemical and biological processes. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4-Dichloro-6-(2-pyridyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a triazine ring.
This compound derivatives: Various derivatives with different substituents on the triazine ring, which can alter their chemical and biological properties.
Properties
Molecular Formula |
C8H4Cl2N4 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
2,4-dichloro-6-pyridin-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H4Cl2N4/c9-7-12-6(13-8(10)14-7)5-3-1-2-4-11-5/h1-4H |
InChI Key |
WVHZYWQROQBRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)
![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11712202.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)
![2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B11712225.png)

![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)

![2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B11712244.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)
![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)
![4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)
